molecular formula C2H5N3O3 B1599021 methyl N'-nitrocarbamimidate CAS No. 57538-27-9

methyl N'-nitrocarbamimidate

Cat. No.: B1599021
CAS No.: 57538-27-9
M. Wt: 119.08 g/mol
InChI Key: GLIKYKRDYKKEBJ-UHFFFAOYSA-N
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Description

Methyl N’-nitrocarbamimidate is a chemical compound with the molecular formula C₃H₇N₃O₃ and a molecular weight of 133.11 g/mol . . This compound is of interest due to its applications in various fields, including pharmaceuticals, agrochemicals, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N’-nitrocarbamimidate can be synthesized through several methods. One common approach involves the reaction of dimethyl carbonate with nitroarenes in the presence of a catalyst such as molybdenum hexacarbonyl (Mo(CO)₆) . The reaction typically occurs under mild conditions, with dimethyl carbonate acting as both the solvent and reagent. The choice of base, such as potassium phosphate (K₃PO₄) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can influence the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of methyl N’-nitrocarbamimidate often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl N’-nitrocarbamimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with a palladium catalyst, and oxidizing agents such as potassium permanganate (KMnO₄). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted carbamates. These products have diverse applications in chemical synthesis and industrial processes .

Mechanism of Action

The mechanism of action of methyl N’-nitrocarbamimidate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. It may also interact with nucleophiles, leading to the formation of stable adducts . The exact pathways and molecular targets are still under investigation, but its reactivity with various functional groups makes it a versatile compound in chemical research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl N’-nitrocarbamimidate include:

Uniqueness

Methyl N’-nitrocarbamimidate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions.

Properties

CAS No.

57538-27-9

Molecular Formula

C2H5N3O3

Molecular Weight

119.08 g/mol

IUPAC Name

methyl N'-nitrocarbamimidate

InChI

InChI=1S/C2H5N3O3/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4)

InChI Key

GLIKYKRDYKKEBJ-UHFFFAOYSA-N

SMILES

COC(=N[N+](=O)[O-])N

Isomeric SMILES

CO/C(=N/[N+](=O)[O-])/N

Canonical SMILES

COC(=N[N+](=O)[O-])N

Key on ui other cas no.

57538-27-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl N'-nitrocarbamimidate
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methyl N'-nitrocarbamimidate
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methyl N'-nitrocarbamimidate

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